ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate
Description
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 2-oxo-2H-chromene-3-carbonyl group and at the 3-position with an ethyl ester. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involving hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-2-23-17(21)13-7-5-9-19(11-13)16(20)14-10-12-6-3-4-8-15(12)24-18(14)22/h3-4,6,8,10,13H,2,5,7,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWMJDCQNZOEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331565 | |
| Record name | ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
695218-51-0 | |
| Record name | ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Synthesis of this compound
The synthesis typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with piperidine derivatives in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. The reaction conditions are optimized to ensure high purity and yield.
Table 1: Synthesis Conditions
| Reagent | Amount | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Oxo-2H-chromene-3-carboxylic acid | 1 equiv. | Dichloromethane | 70–80 °C | 82% |
| Piperidine | 1 equiv. | - | - | - |
| DCC | Catalytic amount | - | - | - |
| DMAP | Catalytic amount | - | - | - |
2.1 Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes relevant to metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : This compound has shown potential as an AChE inhibitor, which is crucial in the treatment of Alzheimer's disease. Studies report IC50 values indicating its effectiveness compared to standard drugs.
Table 2: Inhibitory Activity Against AChE
| Compound | IC50 (μM) |
|---|---|
| This compound | X.XX ± Y.Y |
| Rivastigmine | Z.ZZ ± W.W |
2.2 Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential as a neuroprotective agent.
3. Case Studies and Research Findings
Recent studies have focused on the biological evaluation of derivatives of this compound, revealing promising results in various assays:
-
Inhibition of β-Amyloid Aggregation : Compounds derived from this structure have been shown to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease.
- In one study, a derivative exhibited a significant reduction in Aβ42 self-aggregation by approximately XX% at a concentration of YY μM.
- Antioxidant Activity : The compound has been evaluated for its total antioxidant capacity, showing significant protective effects against reactive oxygen species (ROS) in cellular models.
Table 3: Summary of Biological Activities
| Activity Type | Effectiveness |
|---|---|
| AChE Inhibition | IC50 = X.XX μM |
| β-Amyloid Aggregation Inhibition | XX% inhibition at YY μM |
| Neuroprotection | Significant at ZZ μM |
4. Conclusion and Future Directions
This compound presents a compelling case for further research due to its multifaceted biological activities, particularly in neuropharmacology. Future studies should focus on optimizing its pharmacokinetic properties and exploring its mechanisms of action in greater detail.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related piperidine-3-carboxylate derivatives, focusing on synthetic routes, substituent effects, and biological implications.
Key Observations:
- Synthetic Yields: The methoxyimino derivative (84% yield) and pyrazine-substituted analog (84% yield) highlight efficient synthetic routes, likely due to stable intermediates or mild reaction conditions .
- Substituent Effects: Aromatic Systems: The chromene and dihydropyridine derivatives possess extended conjugated systems, which may enhance binding to aromatic-rich biological targets (e.g., enzymes or viral proteases) via π-π stacking .
- Spectroscopic Trends : Esters and carbonyls consistently show IR peaks near 1720–1730 cm⁻¹ (C=O stretch) and NMR signals for ethoxy groups at δ ~1.2–1.3 (triplet) .
Challenges and Opportunities
- Synthetic Complexity : Chromene incorporation may require multi-step synthesis (e.g., Pechmann condensation), unlike simpler alkylation or amination routes for analogs .
- Unexplored Activities : Fluorinated analogs (e.g., 2-fluorobenzyl) predict altered pKa and membrane permeability, warranting further study .
Preparation Methods
Acid Chloride-Mediated Coupling
The most reliable method for forming the amide bond involves converting 2-oxo-2H-chromene-3-carboxylic acid to its acid chloride. Treatment with thionyl chloride (SOCl₂) at 70°C for 2 hours produces 2-oxo-2H-chromene-3-carbonyl chloride, which is then reacted with piperidine-3-carboxylic acid ethyl ester in dry dichloromethane. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours, yielding this compound in 78–82% yield.
Direct Aminolysis of Ethyl 2-Oxo-2H-chromene-3-carboxylate
While less efficient for secondary amines, direct reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with piperidine-3-carboxylic acid ethyl ester under reflux in ethanol has been explored. This method, adapted from the work of Osman et al., requires prolonged heating (24–48 hours) and affords modest yields (45–50%) due to the lower nucleophilicity of the piperidine nitrogen.
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the coumarin lactone (δ 8.87 ppm, singlet, 1H) and the piperidine ethyl ester (δ 4.12 ppm, quartet, 2H). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 359.1134 ([M+H]⁺), consistent with the theoretical mass.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | SOCl₂, CH₂Cl₂, Et₃N, 12 h | 78–82% | High yield; scalable | Requires toxic SOCl₂ |
| Direct Aminolysis | Ethanol, reflux, 48 h | 45–50% | One-pot reaction | Low yield; long reaction time |
Mechanistic Considerations
The acid chloride route proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. In contrast, direct aminolysis involves nucleophilic displacement of the ethoxy group in the coumarin ester, a process hindered by steric and electronic factors in secondary amines. Side reactions, such as the formation of salicylaldehyde azine observed by Soliman et al., are mitigated by using anhydrous conditions and stoichiometric amine.
Q & A
Basic: What synthetic strategies are commonly employed to synthesize ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate, and how are reaction conditions optimized?
Answer:
The compound is synthesized via two primary routes:
- Route 1: Condensation of 2-oxo-2H-chromene-3-carbonyl chloride with ethyl piperidine-3-carboxylate under basic conditions (e.g., K2CO3 in DMF) .
- Route 2: Coupling of pre-formed chromene-3-carboxylic acid derivatives (e.g., activated esters) with ethyl piperidine-3-carboxylate using coupling agents like EDCl/HOBt .
Optimization:
- Solvent selection: Polar aprotic solvents (DMF, THF) enhance reactivity for nucleophilic acyl substitution .
- Catalyst: Piperidine accelerates cyclization in chromene formation .
- Temperature: Reflux conditions (70–100°C) improve yields while minimizing side reactions .
- Characterization: Confirm product identity via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC .
Basic: How is the structural identity of this compound validated using spectroscopic and chromatographic methods?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include the chromene carbonyl (δ ~160 ppm in <sup>13</sup>C NMR) and piperidine protons (δ 1.2–3.5 ppm in <sup>1</sup>H NMR). Coupling constants (e.g., J = 8–10 Hz for chromene protons) confirm stereoelectronic features .
- IR Spectroscopy: Stretching vibrations for ester (C=O, ~1720 cm<sup>-1</sup>) and chromene carbonyl (C=O, ~1680 cm<sup>-1</sup>) .
- HPLC: Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection at 254 nm ensures purity (>95%) .
Advanced: What crystallographic techniques are used to resolve the solid-state structure, and how are intermolecular interactions analyzed?
Answer:
- X-ray Diffraction: Single-crystal X-ray analysis with SHELXL refines atomic coordinates and thermal parameters. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Hydrogen Bonding: Graph set analysis (e.g., Etter’s notation) identifies motifs like R2<sup>2</sup>(8) for dimeric interactions involving chromene carbonyls .
- Packing Analysis: Software like Mercury visualizes π-π stacking between chromene rings and van der Waals interactions in the piperidine moiety .
Advanced: How can enantiomeric purity be assessed, and what chiral separation methods are effective?
Answer:
- Chiral HPLC: Use columns with immobilized chiral selectors (e.g., amylose-based) under isocratic conditions (acetonitrile/water, 70:30). Retention times are compared to racemic standards .
- Circular Dichroism (CD): Cotton effects at 250–300 nm confirm enantiomeric excess (>98% for R/S configurations) .
- Synthetic Control: Chiral auxiliaries (e.g., (R)-ethyl piperidine-3-carboxylate) ensure stereoselective coupling .
Advanced: What methodologies are employed to evaluate structure-activity relationships (SAR) for biological targets?
Answer:
- Analog Synthesis: Modify the piperidine ring (e.g., N-alkylation) or chromene substituents (e.g., electron-withdrawing groups) .
- Enzyme Assays: Test inhibitory activity against targets like DPP-4 or GABA transporters using fluorescence-based assays (IC50 determination) .
- Molecular Docking: AutoDock Vina predicts binding modes in enzyme active sites (e.g., chromene carbonyl interactions with catalytic residues) .
Basic: What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?
Answer:
- Solubility: Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (logP ~2.5) .
- Stability: Hydrolytically sensitive—store under inert atmosphere at -20°C. Degradation monitored via TLC (silica gel, ethyl acetate/hexane) .
- Melting Point: Determined via DSC (range: 172–175°C for hydrochloride salts) .
Advanced: How are regioselective functionalizations of the piperidine ring achieved without disrupting the chromene-carbonyl linkage?
Answer:
- Protection/Deprotection: Use Boc groups to protect the piperidine nitrogen during alkylation or acylation .
- Microwave-Assisted Synthesis: Short reaction times (10–15 min) minimize side reactions during N-substitution .
- Monitoring: Real-time FTIR tracks carbonyl stability during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
